Cas no 2549001-96-7 (N-tert-butylpyrrolidine-3-carboxamide hydrochloride)

N-tert-butylpyrrolidine-3-carboxamide hydrochloride 化学的及び物理的性質
名前と識別子
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- 3-Pyrrolidinecarboxamide, N-(1,1-dimethylethyl)-, hydrochloride (1:1)
- N-tert-butylpyrrolidine-3-carboxamide hydrochloride
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- インチ: 1S/C9H18N2O.ClH/c1-9(2,3)11-8(12)7-4-5-10-6-7;/h7,10H,4-6H2,1-3H3,(H,11,12);1H
- InChIKey: LJVHSJHONBLYLK-UHFFFAOYSA-N
- ほほえんだ: N1CCC(C(NC(C)(C)C)=O)C1.[H]Cl
N-tert-butylpyrrolidine-3-carboxamide hydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2197-4583-75mg |
N-tert-butylpyrrolidine-3-carboxamide hydrochloride |
2549001-96-7 | 90%+ | 75mg |
$312.0 | 2023-05-16 | |
Life Chemicals | F2197-4583-10μmol |
N-tert-butylpyrrolidine-3-carboxamide hydrochloride |
2549001-96-7 | 90%+ | 10μl |
$103.5 | 2023-05-16 | |
Life Chemicals | F2197-4583-20mg |
N-tert-butylpyrrolidine-3-carboxamide hydrochloride |
2549001-96-7 | 90%+ | 20mg |
$148.5 | 2023-05-16 | |
Life Chemicals | F2197-4583-1mg |
N-tert-butylpyrrolidine-3-carboxamide hydrochloride |
2549001-96-7 | 90%+ | 1mg |
$81.0 | 2023-05-16 | |
Life Chemicals | F2197-4583-4mg |
N-tert-butylpyrrolidine-3-carboxamide hydrochloride |
2549001-96-7 | 90%+ | 4mg |
$99.0 | 2023-05-16 | |
Life Chemicals | F2197-4583-40mg |
N-tert-butylpyrrolidine-3-carboxamide hydrochloride |
2549001-96-7 | 90%+ | 40mg |
$210.0 | 2023-05-16 | |
Life Chemicals | F2197-4583-50mg |
N-tert-butylpyrrolidine-3-carboxamide hydrochloride |
2549001-96-7 | 90%+ | 50mg |
$240.0 | 2023-05-16 | |
Life Chemicals | F2197-4583-2mg |
N-tert-butylpyrrolidine-3-carboxamide hydrochloride |
2549001-96-7 | 90%+ | 2mg |
$88.5 | 2023-05-16 | |
Life Chemicals | F2197-4583-5mg |
N-tert-butylpyrrolidine-3-carboxamide hydrochloride |
2549001-96-7 | 90%+ | 5mg |
$103.5 | 2023-05-16 | |
Life Chemicals | F2197-4583-30mg |
N-tert-butylpyrrolidine-3-carboxamide hydrochloride |
2549001-96-7 | 90%+ | 30mg |
$178.5 | 2023-05-16 |
N-tert-butylpyrrolidine-3-carboxamide hydrochloride 関連文献
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2. Carambola-shaped LiFePO4/C nanocomposites: directing synthesis and enhanced Li storage properties†Xueliang Li,Hongchang Jin,Shuai Liu,Sen Xin,Yu Meng,Jiejie Chen J. Mater. Chem. A, 2015,3, 116-120
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Qianqian Chi,Genping Zhu,Dongmei Jia,Wei Ye,Yikang Wang,Jun Wang,Ting Tao,Fuchun Xu,Gan Jia,Wenhao Li,Peng Gao Nanoscale, 2021,13, 4496-4504
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Daqiang Yuan J. Mater. Chem. A, 2017,5, 1334-1347
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5. Book reviews
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Lu Mao,Hardy Sze On Chan RSC Adv., 2012,2, 10610-10617
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Marie Versaevel,Maryam Riaz,Thomas Grevesse,Sylvain Gabriele Soft Matter, 2013,9, 6665-6676
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Xianhui Chen,Yuanyuan Peng,Xiaobo Tao,Quan Li New J. Chem., 2021,45, 22902-22907
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Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
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Yiming Rong,Pengfei Ji,Mengzhe He,Yuwen Zhang,Yong Tang Phys. Chem. Chem. Phys., 2018,20, 20398-20405
N-tert-butylpyrrolidine-3-carboxamide hydrochlorideに関する追加情報
Comprehensive Overview of N-tert-butylpyrrolidine-3-carboxamide hydrochloride (CAS No. 2549001-96-7): Properties, Applications, and Industry Insights
N-tert-butylpyrrolidine-3-carboxamide hydrochloride (CAS No. 2549001-96-7) is a specialized organic compound gaining attention in pharmaceutical and chemical research due to its unique structural features and potential applications. This hydrochloride salt derivative of pyrrolidine-3-carboxamide is characterized by its tert-butyl substitution, which enhances its stability and bioavailability. Researchers are increasingly exploring its role as a building block in drug discovery, particularly for targeting neurological and metabolic disorders.
The compound's molecular formula, C9H19ClN2O, reflects its heterocyclic pyrrolidine core with an amide functional group. Its hydrochloride salt form improves solubility in aqueous systems, making it valuable for formulation development. Recent studies highlight its potential as a precursor for kinase inhibitors and GPCR modulators, aligning with current trends in precision medicine. The tert-butyl group contributes to steric hindrance, a property leveraged in designing selective bioactive molecules.
In synthetic chemistry, CAS 2549001-96-7 serves as a versatile intermediate for N-alkylation reactions and amide coupling processes. Its stability under acidic conditions makes it suitable for multi-step syntheses, addressing the growing demand for complex chiral amines in asymmetric catalysis. Analytical data from HPLC and LC-MS studies confirm its high purity (>98%), meeting stringent requirements for pharmaceutical intermediates.
From a commercial perspective, N-tert-butylpyrrolidine-3-carboxamide HCl has seen rising procurement inquiries from contract research organizations (CROs) and academic labs. Market analysts attribute this to increased R&D investment in small molecule therapeutics, especially for neurodegenerative diseases—a hot topic in 2023-2024 research funding cycles. The compound's logP value (predicted 1.2-1.8) suggests favorable blood-brain barrier penetration, relevant to Alzheimer's and Parkinson's research.
Quality control protocols for 2549001-96-7 emphasize characterization by 1H/13C NMR and FT-IR spectroscopy, with particular attention to confirming the hydrochloride stoichiometry. Stability studies indicate proper storage at 2-8°C under inert atmosphere, following ICH guidelines for API intermediates. These specifications cater to the pharmaceutical industry's emphasis on QbD (Quality by Design) principles.
Environmental and safety assessments of pyrrolidine carboxamide derivatives show favorable biodegradation profiles compared to traditional aromatic amines. This aligns with the chemical industry's shift toward green chemistry initiatives—a frequently searched topic in scientific databases. The compound's low ecotoxicity makes it attractive for sustainable manufacturing processes.
Patent landscape analysis reveals growing IP activity around tert-butyl substituted heterocycles, with 2549001-96-7 appearing in several provisional applications for cancer immunotherapy adjuvants. This connects to trending searches about "immune checkpoint modulator chemistry" and "small molecule immunotherapeutics." The compound's ability to modulate toll-like receptors (TLRs) is under investigation in preclinical models.
Supply chain data indicates that N-tert-butylpyrrolidine-3-carboxamide hydrochloride is primarily sourced from specialized fine chemical manufacturers in Europe and North America, with ISO 9001-certified production facilities. Current market pricing reflects its status as a low-volume high-value chemical, with procurement strategies focusing on just-in-time delivery to minimize storage costs.
Future research directions for CAS 2549001-96-7 include exploration as a proteolysis targeting chimera (PROTAC) linker component—one of the most searched terms in medicinal chemistry forums. Its balanced hydrophilicity/lipophilicity makes it suitable for designing E3 ligase binders in targeted protein degradation platforms. Computational studies suggest potential for allosteric modulator development in protein-protein interaction inhibition.
Academic publications have recently featured this compound in studies of ion channel modulation, particularly for TRP channels involved in pain sensation—a focus area receiving NIH funding increases. The pyrrolidine scaffold's conformational flexibility allows for optimal binding in these complex membrane proteins, demonstrating the compound's relevance to current non-opioid analgesic development efforts.
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